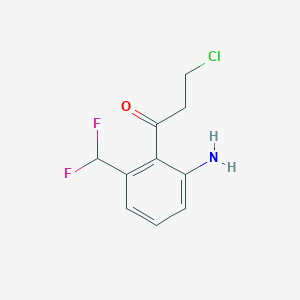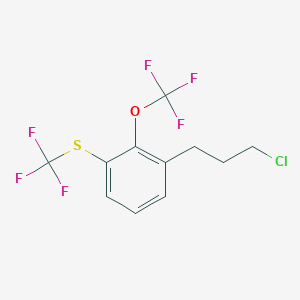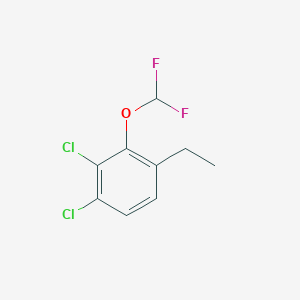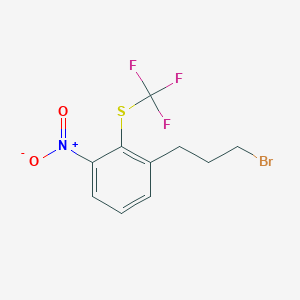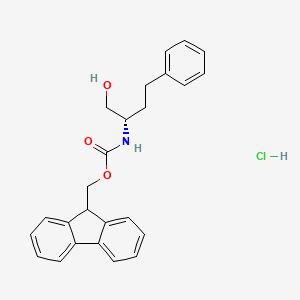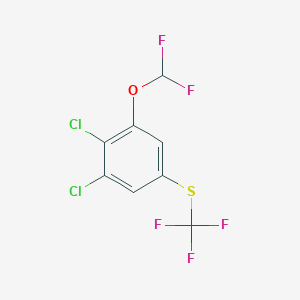
1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene involves several steps, typically starting with a benzene ring as the core structure. The introduction of chlorine, fluorine, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiolating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with other halogenated benzene derivatives. Similar compounds include:
- 1,2-Dichloro-4-fluorobenzene
- 1,2-Dichloro-5-fluorobenzene
- 1,2-Dichloro-3-trifluoromethylbenzene These compounds share some structural similarities but differ in the number and position of halogen atoms and functional groups. The unique combination of chlorine, fluorine, and trifluoromethylthio groups in this compound imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H3Cl2F5OS |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |
InChI Key |
JLYHRKBIRYHESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


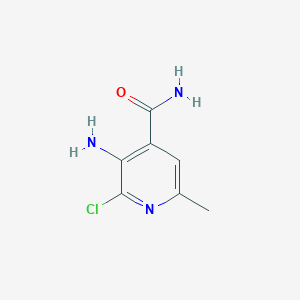
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)

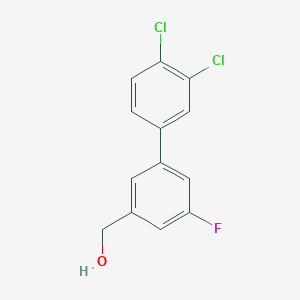
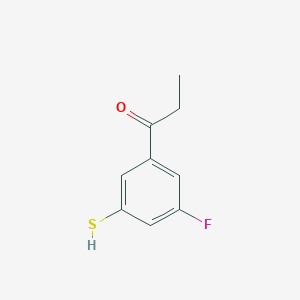
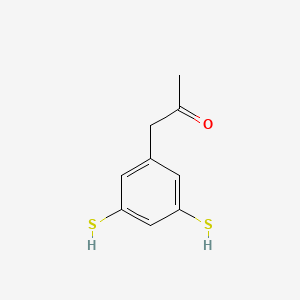
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

